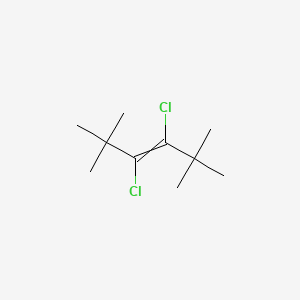
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- is a compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The presence of nitro groups and an allyl group in its structure makes it a compound of interest for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- can be achieved through several methods. One common method involves the nitration of 1H-1,2,4-triazole derivatives. The process typically starts with the preparation of potassium 3,5-dinitro-1,2,4-triazolate from commercially available 3,5-diamino-4H-1,2,4-triazole using sodium nitrite and sulfuric acid . The compound is then purified by sublimation in vacuo at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis from 2-cyanoguanidine and hydrazine hydrate without isolation and purification of the 3,5-diamino-4H-1,2,4-triazole intermediate can result in the formation of azidotriazole impurities . This method highlights the importance of controlling reaction conditions to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as hydrogen gas in the presence of a catalyst for reduction reactions.
Substitution reagents: Such as halogens or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 3,5-diamino-1-(2-propenyl)-1H-1,2,4-triazole .
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of high-energy materials and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- include:
1H-1,2,4-Triazole: The parent compound with a simpler structure.
3,5-Dinitro-1H-1,2,4-triazole: Lacks the allyl group but has similar nitro groups.
1-Methyl-3,5-dinitro-1H-1,2,4-triazole: A methylated derivative with similar energetic properties.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 3,5-dinitro-1-(2-propenyl)- lies in its combination of nitro groups and an allyl group. This combination imparts unique chemical properties, making it suitable for specific applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
54753-13-8 |
|---|---|
Molekularformel |
C5H5N5O4 |
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
3,5-dinitro-1-prop-2-enyl-1,2,4-triazole |
InChI |
InChI=1S/C5H5N5O4/c1-2-3-8-5(10(13)14)6-4(7-8)9(11)12/h2H,1,3H2 |
InChI-Schlüssel |
QYGABHAERYLQED-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


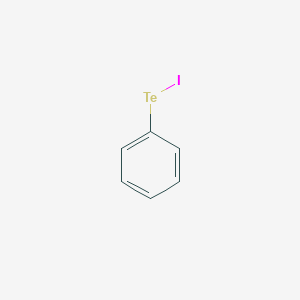
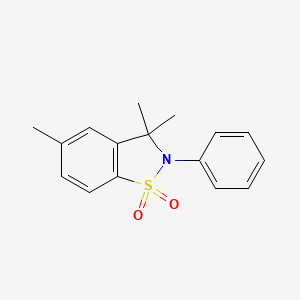
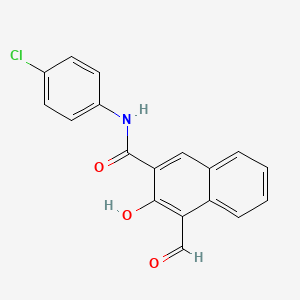
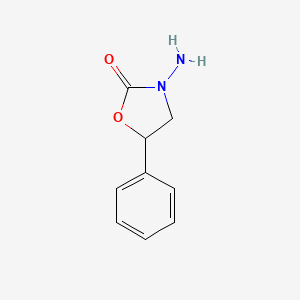

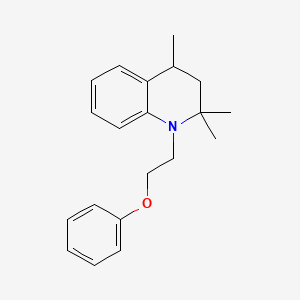
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
![4,4'-[1,3-Phenylenebis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14645164.png)

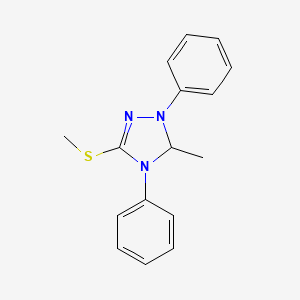
![N-[(1,3-Benzothiazol-2-yl)(methyl)carbamoyl]formamide](/img/structure/B14645191.png)

![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
